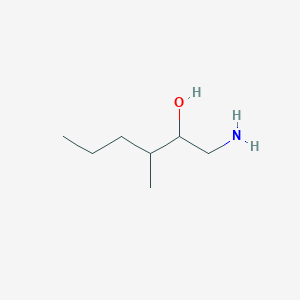

1-Amino-3-methylhexan-2-ol

Description

Strategic Positioning of 1-Amino-3-methylhexan-2-ol within Contemporary Amino Alcohol Chemistry

This compound belongs to the class of β-amino alcohols, which are characterized by an amino group and a hydroxyl group on adjacent carbon atoms. These compounds are of significant interest due to their prevalence in biologically active molecules and their utility as chiral building blocks in asymmetric synthesis. acs.orgresearchgate.netdiva-portal.org The strategic importance of amino alcohols lies in their dual functionality, which allows for the formation of hydrogen bonds and provides sites for further chemical modification. smolecule.comsmolecule.com

The structure of this compound, with its branched methyl group, places it within the sub-category of complex branched amino alcohols. This structural feature is significant as it introduces stereogenic centers, making the molecule chiral. The stereochemistry of such molecules is crucial as different enantiomers can exhibit distinct biological activities and chemical properties. smolecule.com Chiral amino alcohols are widely employed as chiral auxiliaries and ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. acs.orgorganic-chemistry.orgwikipedia.org While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest potential applications analogous to other well-studied branched amino alcohols.

Table 1: Physicochemical Properties of this compound Isomers Note: Data for the specific compound is limited; properties are based on its isomers.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₇NO | smolecule.comchemscene.com |

| Molecular Weight | 131.22 g/mol | chemscene.com |

| Topological Polar Surface Area | 46.25 Ų | chemscene.com |

| Hydrogen Bond Donor Count | 2 | chemscene.com |

| Hydrogen Bond Acceptor Count | 2 | chemscene.com |

| Rotatable Bond Count | 4 | chemscene.com |

Evolution of Research Trajectories in Complex Branched Amino Alcohol Architectures

Research into amino alcohols has a rich history, initially driven by the discovery of their presence in natural products with significant biological activity. diva-portal.org Early synthetic methods often relied on the reduction of α-amino acids. However, the demand for a wider diversity of structures and greater control over stereochemistry has propelled the development of more sophisticated synthetic strategies.

A significant advancement in the synthesis of β-amino alcohols is the ring-opening of epoxides with amines. researchgate.netresearchgate.net This method allows for the creation of a variety of amino alcohol structures by changing the epoxide and amine starting materials. For complex branched architectures like this compound, the synthesis would likely involve a substituted epoxide to introduce the methyl branch.

More recent research has focused on asymmetric synthesis to produce enantiomerically pure amino alcohols. This includes the use of chiral catalysts and biocatalysts. smolecule.com For instance, ω-transaminases have been engineered to convert ketones into chiral amines, which can then be further processed to yield chiral amino alcohols. smolecule.com The development of such biocatalytic methods represents a move towards more sustainable and efficient chemical manufacturing.

The study of branched-chain amino acids (BCAAs), which are metabolic precursors to branched-chain alcohols, has also provided insights into the biological significance of these structures. nih.govoup.comexamine.com Research in this area explores the role of enzymes like branched-chain amino acid aminotransferases in the metabolism of BCAAs and the production of higher alcohols. nih.govoup.com

Current Research Gaps and Emerging Scientific Opportunities related to this compound

Despite the broad interest in branched amino alcohols, specific academic research focusing on this compound is sparse. This lack of dedicated studies presents several research gaps and, consequently, emerging scientific opportunities:

Stereoselective Synthesis: A significant opportunity lies in the development and documentation of a robust stereoselective synthesis for the different stereoisomers of this compound. This would enable a thorough investigation of the properties of each individual isomer.

Characterization and Application as a Chiral Auxiliary: There is a need for detailed analytical characterization of this compound. Once synthesized in an enantiomerically pure form, its potential as a chiral auxiliary in various asymmetric reactions, such as the addition of organometallic reagents to aldehydes, could be explored and compared to existing auxiliaries. organic-chemistry.org

Investigation of Biological Activity: Given that many amino alcohols exhibit biological activity, a key research opportunity is the screening of this compound and its derivatives for potential pharmaceutical applications. Its structural similarity to other bioactive molecules suggests it could be a candidate for such studies.

Development of Novel Catalytic Systems: The synthesis of this compound could serve as a platform for developing and showcasing new catalytic methodologies for the construction of complex, branched amino alcohols.

Table 2: Related Branched-Chain Amino Alcohols and their Research Context

| Compound | Key Research Focus |

|---|---|

| (S)-3-Amino-5-methylhexan-1-ol | Used as a chiral building block in the synthesis of peptides and as a flavor and fragrance agent. smolecule.com |

| 3-Amino-3-methylhexan-1-ol | Investigated for its potential neuroprotective effects and as an intermediate in organic synthesis. smolecule.com |

| 2-Amino-3-methylhexan-1-ol | Commercially available, indicating potential use in research and development. chemscene.com |

| 1-Amino-4-methylhexan-2-ol | Commercially available, suggesting utility in chemical synthesis. sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H17NO |

|---|---|

Molecular Weight |

131.22 g/mol |

IUPAC Name |

1-amino-3-methylhexan-2-ol |

InChI |

InChI=1S/C7H17NO/c1-3-4-6(2)7(9)5-8/h6-7,9H,3-5,8H2,1-2H3 |

InChI Key |

BDXBBTAINKMXIR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(CN)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Amino 3 Methylhexan 2 Ol and Its Stereoisomers

Stereoselective and Enantioselective Synthesis Pathways

The precise control of stereochemistry is paramount in synthesizing specific isomers of 1-amino-3-methylhexan-2-ol. Modern synthetic chemistry offers a powerful toolkit of asymmetric methods to achieve high levels of diastereo- and enantioselectivity.

Chemoenzymatic and Biocatalytic Approaches to Asymmetric Synthesis

Biocatalysis provides a highly effective route to chiral amino alcohols, leveraging the inherent stereoselectivity of enzymes to perform transformations that are often challenging for traditional chemical methods. mdpi.com Enzyme-catalyzed reactions are noted for their high enantio- and regioselectivity and are conducted under mild conditions, which helps to prevent issues like racemization or epimerization. mdpi.com

One-pot cascade reactions are particularly efficient, combining multiple enzymatic steps to convert simple starting materials into complex products without isolating intermediates. nih.gov For instance, a dual-enzyme cascade can be designed to synthesize chiral amino alcohols. researchgate.net An engineered amine dehydrogenase (AmDH), for example, can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia (B1221849) as the amino donor, a process that is both atom-economical and highly stereoselective. frontiersin.org Researchers have successfully engineered AmDHs that convert various α-hydroxy ketones into (S)-configured vicinal amino alcohols with conversions up to 99% and greater than 99% enantiomeric excess (ee). acs.org

Another powerful chemoenzymatic strategy combines a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligase with a transaminase. This approach has been used to synthesize all four stereoisomers of nor(pseudo)ephedrine with excellent optical purity (ee >99% and de >98%), demonstrating its potential for creating specific stereoisomers of other 1,2-amino alcohols. researchgate.net The optimization of such cascades, including pH, temperature, and enzyme concentrations, can significantly improve yields, making these biocatalytic routes viable for larger-scale production. ucl.ac.uk

Table 1: Performance of Engineered Amine Dehydrogenase in Asymmetric Reductive Amination This table illustrates the potential of engineered enzymes for synthesizing chiral amino alcohols, based on data for analogous substrates.

| Enzyme Variant | Substrate Concentration | Conversion (%) | Enantiomeric Excess (ee %) | Time (h) |

| Wild Type SpAmDH | 100 mM | ~80% | >99% | 18 |

| Engineered wh84 | 100 mM | >99% | >99% | 18 |

| Engineered wh84 | 200 mM | 91% | >99% | 24 |

Source: Adapted from findings on SpAmDH-catalyzed amination of α-hydroxy ketones. frontiersin.org

Organocatalytic and Metal-Catalyzed Asymmetric Routes

Organocatalysis and metal catalysis are cornerstones of modern asymmetric synthesis, providing versatile and efficient pathways to chiral molecules like 1,2-amino alcohols.

Organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective transformations. For example, primary amine-containing amino acids have been shown to catalyze direct asymmetric Mannich and aldol (B89426) reactions of α-hydroxyketones to produce anti-1,2-amino alcohols and syn-1,2-diols with high enantiomeric enrichment. acs.org This approach avoids the use of metals and often proceeds under mild conditions.

Metal catalysis offers a broad spectrum of highly selective reactions. Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of unprotected α-amino ketones is a highly effective method for producing chiral 1,2-amino alcohols. nih.gov This technique has been successfully applied to the synthesis of several pharmaceutical drugs, achieving enantioselectivities of >99% ee and high isolated yields. acs.org The use of ruthenium is also advantageous due to its lower cost compared to other noble metals like rhodium or iridium. acs.org

Copper catalysis has also emerged as a powerful tool. Copper-catalyzed reductive coupling allows for the enantioselective addition of N-substituted allyl groups to ketones, providing access to protected 1,2-amino alcohols with high levels of regio-, diastereo-, and enantioselectivity. nih.gov Furthermore, stereodivergent synthesis using copper hydride catalysis enables the creation of all possible stereoisomers of an amino alcohol product by carefully selecting the ligand enantiomer and substrate geometry. nih.gov A recently developed chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and imines offers another innovative route, proceeding via a radical-polar crossover mechanism to build the β-amino alcohol framework. westlake.edu.cn

Table 2: Comparison of Catalytic Asymmetric Methods for Amino Alcohol Synthesis Illustrative examples of catalyst performance in reactions forming chiral amino alcohols.

| Catalytic System | Reaction Type | Product Type | Typical ee (%) | Reference |

| Proline-derived Organocatalyst | Mannich Reaction | anti-1,2-Amino Alcohol | 90-99% | acs.org |

| Ruthenium-TsDPEN | Asymmetric Transfer Hydrogenation | 1,2-Amino Alcohol | >99% | acs.org |

| Copper-Ph-BPE | Stereodivergent Hydroamination | syn-Amino Alcohol | 91-98% | nih.gov |

| Chromium-Ligand Complex | Cross Aza-Pinacol Coupling | β-Amino Alcohol | up to 99% | westlake.edu.cn |

Chiral Auxiliary-Mediated and Substrate-Controlled Syntheses

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of subsequent reactions. acs.org This strategy is a reliable method for asymmetric synthesis. For the synthesis of 1,2-amino alcohols, an amino acid can serve as a chiral precursor. The inherent chirality of the starting material controls the formation of new stereocenters in subsequent reactions, a process known as substrate-controlled synthesis. aalto.fidiva-portal.org

Synthetic strategies often involve additions to amino acid-derived aldehydes or ketones. aalto.fi For example, oxazolidinones, which can be prepared from amino alcohols, are effective chiral auxiliaries that direct stereoselective aldol reactions, alkylations, and other transformations. nih.gov After the desired stereocenter is created, the auxiliary can be cleaved and often recovered for reuse. This approach provides a robust and predictable way to access specific stereoisomers.

Photoredox Catalysis and Green Chemistry Principles in Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. rsc.org It enables the generation of radical species under exceptionally mild conditions, often at room temperature, using light as a clean energy source. acs.org This methodology has been successfully applied to the synthesis of amino alcohols through various C-C bond-forming reactions. acs.org

One strategy involves the decarboxylative coupling of α-amino acids with carbonyl compounds. This DNA-compatible method efficiently generates sp³-rich 1,2-amino alcohols under mild conditions. acs.org Another approach utilizes a dual catalytic system with an acridinium (B8443388) photoredox catalyst and a hydrogen-atom transfer (HAT) catalyst to achieve site-selective functionalization of the α-C–H bonds of unprotected alcohols, which then add to chiral imines to form 1,2-amino alcohols. rsc.org The combination of photoredox catalysis with other catalytic cycles, such as with rhodium or ruthenium, can also enable enantioselective synthesis of 1,2-amino alcohols. researchgate.net

These methods align with the principles of green chemistry , which prioritize waste prevention, atom economy, and energy efficiency. yale.eduacs.org By using light as a reagent, avoiding harsh conditions, and often utilizing catalytic rather than stoichiometric reagents, photoredox catalysis represents a significant step towards more sustainable chemical manufacturing. rsc.orgsigmaaldrich.com

Synthetic Strategies from Diverse Precursors and Intermediate Optimization

The synthesis of this compound can be approached from a variety of readily available starting materials. Chiral amino acids, for example, are common precursors that can be reduced to form chiral amino alcohols. jocpr.com Efficient syntheses have been developed to create diverse scaffolds from amino alcohols in just a few steps, yielding useful chiral fragments like oxazolidinones and morpholinones. nih.govacs.org

A key aspect of a successful synthesis is the optimization of reaction pathways to efficiently produce key intermediates. For instance, the iridium-catalyzed C-H amidation of sp³ methyl groups can be used as a key step to form 1,2-amino alcohols from simple alcohol precursors. researchgate.net Another innovative approach involves the umpolung (polarity reversal) of α-amino radicals. This strategy allows α-amino radicals to act as nucleophiles in chromium-catalyzed couplings with aldehydes, providing precise control over the formation of β-amino alcohols. westlake.edu.cn Such methods that construct the carbon skeleton and install the functional groups in a controlled manner are crucial for accessing complex targets efficiently.

Development of Sustainable and Scalable Synthetic Processes

Moving a synthetic route from the laboratory to industrial-scale production requires a focus on sustainability, cost-effectiveness, and safety. Green chemistry principles are central to this effort. yale.edu Methodologies such as the "borrowing hydrogen" or "hydrogen auto-transfer" approach for N-alkylation of amines with alcohols are highly atom-economical, producing only water as a byproduct. rsc.org

Biocatalytic processes are inherently sustainable and scalable. mdpi.com The use of whole-cell biocatalysts or immobilized enzymes can simplify purification and allow for catalyst recycling. For example, preparative-scale bioreduction of ketones to chiral alcohols has been demonstrated in fermentors, achieving high yields and excellent enantioselectivity. mdpi.com Similarly, developing engineered amine dehydrogenases for the reductive amination of hydroxy ketones offers a cost-effective and environmentally friendly route to chiral amino alcohols by using inexpensive ammonia as the nitrogen source. frontiersin.org

Furthermore, the development of catalytic processes using earth-abundant and inexpensive metals, like ruthenium or iron, instead of rarer and more costly metals, contributes to both economic and environmental sustainability. acs.orgacs.org The combination of process optimization, catalyst choice, and the adoption of green reaction media are all critical factors in creating synthetic routes that are not only scientifically elegant but also practical and responsible. acs.org

Computational and Theoretical Investigations of 1 Amino 3 Methylhexan 2 Ol

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanics forms the bedrock of modern computational chemistry, offering a powerful lens to examine the electronic properties and chemical reactivity of molecules.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. proquest.commdpi.com It is favored for its balance of accuracy and computational efficiency. A DFT study of 1-Amino-3-methylhexan-2-ol would calculate various molecular and electronic properties that govern its behavior.

Key properties that can be determined using DFT include:

Optimized Molecular Geometry: The most stable 3D arrangement of atoms.

Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity. The HOMO-LUMO gap is an indicator of the molecule's stability.

Electrostatic Potential: This maps the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Spectroscopic Properties: DFT can predict vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which can aid in the experimental characterization of the compound.

A hypothetical DFT analysis could yield the data presented in Table 1.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | 2.1 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 8.6 eV | Relates to chemical stability and reactivity. |

This table is for illustrative purposes and does not represent actual calculated data.

Ab Initio Molecular Orbital Studies for Reaction Mechanisms

Ab initio molecular orbital methods are another class of quantum mechanical calculations that solve the Schrödinger equation without empirical parameters. acs.orgresearchgate.net These methods are computationally more intensive than DFT but can provide highly accurate results, particularly for reaction mechanisms. For this compound, ab initio studies could be employed to investigate the transition states and energy barriers of potential reactions, such as its role as a catalyst in asymmetric synthesis. acs.orgresearchgate.net

Conformational Analysis and Energy Landscape Mapping

The flexibility of the hexane (B92381) chain in this compound means it can exist in numerous conformations. Conformational analysis aims to identify the stable conformers and map their relative energies. frontiersin.org

Intermolecular and Intramolecular Interaction Modeling

The presence of both an amino (-NH2) and a hydroxyl (-OH) group allows for the formation of hydrogen bonds. Computational modeling can explore both intramolecular hydrogen bonding (between the -NH2 and -OH groups within the same molecule) and intermolecular hydrogen bonding (with other molecules, such as solvents or biological targets). These interactions significantly influence the molecule's preferred conformation and physical properties.

Stereochemical Switching and Dynamic Behavior

This compound has two chiral centers, leading to four possible stereoisomers. Computational methods can be used to study the energetic differences between these stereoisomers and to model their dynamic behavior, including how they might interconvert under certain conditions.

Molecular Dynamics Simulations for Solvent Interactions and Ligand-Target Docking

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. mdpi.comacs.org An MD simulation of this compound would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between all atoms over time. This allows for the observation of how the molecule moves, changes conformation, and interacts with its environment. mdpi.comacs.orgrsc.org

MD simulations are particularly useful for understanding:

Solvation: How solvent molecules arrange around the solute and the energetics of this process.

Ligand-Target Docking: If this compound is being investigated as a potential drug, MD simulations can be used in conjunction with molecular docking to predict how it will bind to a biological target, such as a protein receptor. nih.gov Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Post-docking MD simulations can then be used to assess the stability of the predicted binding pose.

Table 2 illustrates the kind of information that can be obtained from a ligand-target docking study.

Table 2: Illustrative Ligand-Target Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Kinase A | -7.8 | Asp145, Lys72 | Hydrogen Bond, Electrostatic |

This table is for illustrative purposes and does not represent actual calculated data.

Chemical Reactivity, Derivatization, and Functionalization Strategies

Formation of Stereoisomeric and Analogous Derivatives

1-Amino-3-methylhexan-2-ol possesses two stereogenic centers (at C2 and C3), which means it can exist as four distinct stereoisomers. These isomers consist of two pairs of enantiomers.

Stereoisomers of this compound

| Stereoisomer Configuration | Relationship to (2R, 3R) |

| (2R, 3R) | Reference Isomer |

| (2S, 3S) | Enantiomer |

| (2R, 3S) | Diastereomer |

| (2S, 3R) | Diastereomer |

The formation of derivatives is a key strategy for separating these stereoisomers. Since enantiomers have identical physical properties in an achiral environment, they are separated by converting them into diastereomers, which have different physical properties (e.g., melting point, boiling point, solubility). mdpi.com This is often achieved by reacting the racemic mixture of the amino alcohol with a single enantiomer of a chiral derivatizing agent. For example, gas chromatography has been successfully used to resolve enantiomeric amino alcohols after their derivatization into N-trifluoroacetyl-O-acyl derivatives. rsc.org

The synthesis of analogous derivatives involves modifying the carbon skeleton or functional groups. Research in related fields has led to the synthesis of various structural analogues, which can be used to study structure-activity relationships. Examples of such analogues include compounds with unsaturation or different positioning of the functional groups. nih.govnih.gov Enzymatic synthesis methods, using enzymes like ene-reductases and alcohol dehydrogenases, have been employed to create specific stereoisomers of similar compounds like 4-methylheptan-3-ol, a strategy that could potentially be applied to this compound. nih.gov

Exploration of Reaction Mechanisms in Derivatization

The derivatization of this compound involves several fundamental reaction mechanisms. Understanding these mechanisms is crucial for controlling the outcome of the reaction, including regioselectivity and stereochemistry.

Common Derivatization Mechanisms:

Nucleophilic Acyl Substitution: This is the primary mechanism for the acylation of the amino and hydroxyl groups. The nitrogen or oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride). This forms a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., chloride ion) to form the final amide or ester product.

Nucleophilic Aliphatic Substitution: When the hydroxyl group is converted to a good leaving group, it can be displaced by a nucleophile.

Sₙ2 Mechanism: A single-step mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This leads to an inversion of the stereochemistry at the reaction center and is favored for primary and secondary substrates with good leaving groups.

Sₙ1 Mechanism: A two-step mechanism that proceeds through a planar carbocation intermediate. pearson.com The nucleophile can then attack this intermediate from either face, leading to a mixture of retention and inversion products, often resulting in racemization. pearson.comegyankosh.ac.in This pathway is more likely for tertiary substrates or when the carbocation is stabilized.

Elimination Reactions: When heated with strong acids, the hydroxyl group can be protonated and eliminated as water, leading to the formation of an alkene through a dehydration reaction.

The choice of reagents, solvents, and reaction conditions determines which mechanism will prevail, thereby dictating the structure of the resulting derivative. acs.org

Table of Derivatization Reactions and Mechanisms

| Reaction Type | Functional Group Targeted | Reagent Example | Probable Mechanism | Product Type |

| N-Acylation | Amino (-NH₂) | Acetyl Chloride | Nucleophilic Acyl Substitution | Amide |

| O-Acylation | Hydroxyl (-OH) | Acetic Anhydride | Nucleophilic Acyl Substitution | Ester |

| Oxidation | Hydroxyl (-OH) | Potassium Permanganate | Oxidation | Ketone |

| O-Tosylation | Hydroxyl (-OH) | Tosyl Chloride | Nucleophilic Acyl Substitution | Tosylate Ester |

| Substitution | C2-OTs | Sodium Azide | Sₙ2 | Azide |

| Dehydration | Hydroxyl (-OH) | Sulfuric Acid (heat) | Elimination (E1 or E2) | Alkene |

Role As a Chiral Building Block and Ligand in Asymmetric Catalysis and Organic Synthesis

Design and Synthesis of 1-Amino-3-methylhexan-2-ol Derived Chiral Ligands.

Without primary research on the compound, there is no information on the synthetic routes to create chiral ligands based on the this compound scaffold.

Investigation of Stereoelectronic Effects in Catalytic Performance.

As there are no studies on the catalytic performance of ligands derived from this compound, any discussion of their stereoelectronic effects would be purely speculative.

Biological Interaction Studies at the Molecular and Cellular Level Mechanistic Focus

In Vitro Enzyme Modulation and Inhibition Mechanisms

Amino alcohols are recognized for their potential to interact with and modulate the activity of various enzymes. nih.gov This is often due to their structural features, which can mimic endogenous substrates or bind to allosteric sites.

Investigation of Enzyme Active Site Interactions

The interaction of a small molecule like 1-Amino-3-methylhexan-2-ol with an enzyme's active site is governed by its three-dimensional structure and the arrangement of its functional groups. The active site itself is a specific region of the enzyme, typically a cleft or pocket, composed of amino acid residues that are responsible for substrate binding and catalysis. wikipedia.orglibretexts.org

For an amino alcohol, the key interacting moieties are the hydroxyl (-OH) and amino (-NH2) groups, as well as the aliphatic hexane (B92381) chain. Potential interactions within an enzyme's active site include:

Hydrogen Bonding: The hydroxyl and amino groups can act as both hydrogen bond donors and acceptors, forming interactions with polar amino acid residues such as serine, threonine, aspartate, and glutamate (B1630785) in the active site. creative-enzymes.com

Electrostatic Interactions: At physiological pH, the amino group is likely to be protonated (-NH3+), allowing for electrostatic interactions with negatively charged amino acid residues like aspartate or glutamate. creative-enzymes.com

Hydrophobic Interactions: The 3-methylhexyl portion of the molecule provides a nonpolar structure that can favorably interact with hydrophobic pockets within the active site, displacing water molecules and contributing to binding affinity. creative-enzymes.com

The specificity of these interactions determines which enzymes the compound is likely to inhibit. For instance, enzymes that process substrates with similar structural features, such as other amino alcohols or aliphatic alcohols, could be potential targets. wikipedia.org

Kinetic Studies of Enzyme-Compound Binding

Enzyme kinetic studies are crucial for quantifying the potency and mechanism of an inhibitor. These studies typically measure the rate of an enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. embrapa.br For a compound like this compound, if it were to act as an enzyme inhibitor, its effects would be characterized by several key parameters.

| Kinetic Parameter | Description | Implication for Inhibition |

| IC₅₀ | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | A lower IC₅₀ value indicates a more potent inhibitor. |

| Kᵢ (Inhibition Constant) | The dissociation constant for the inhibitor-enzyme complex. It reflects the affinity of the inhibitor for the enzyme. | A lower Kᵢ value signifies a higher affinity and a more effective inhibitor. |

| Type of Inhibition | Describes how the inhibitor interacts with the enzyme and substrate (e.g., competitive, non-competitive, uncompetitive). This is often determined by analyzing Lineweaver-Burk plots. youtube.com | Competitive inhibitors, for example, bind to the same active site as the substrate, and their effect can be overcome by increasing substrate concentration. nih.gov |

While specific kinetic data for this compound is not available, studies on other amino alcohols have shown them to be effective enzyme inhibitors. For example, certain peptide-derived amino alcohols have been designed as transition-state analog inhibitors of proteases like angiotensin-converting enzyme. nih.gov

Receptor Binding Profiling and Ligand-Receptor Interactions in Model Systems

Amino alcohols are a common structural motif in many biologically active compounds that target a wide range of receptors. drugbank.com Their ability to act as ligands stems from their capacity to form specific interactions with the amino acid residues in the ligand-binding pocket of a receptor.

The structural features of this compound suggest potential interactions with receptors that recognize small, flexible molecules with both hydrogen-bonding and hydrophobic characteristics. For instance, many neurotransmitter receptors, such as adrenergic and GABA receptors, bind ligands with these properties. nih.govnih.gov Studies on general anesthetics and alcohols have identified binding sites within the transmembrane domains of ligand-gated ion channels like the GABAA receptor. nih.govnih.gov These sites are often lined with serine and threonine residues, which can form hydrogen bonds with the hydroxyl group of an alcohol. nih.gov

Cellular Uptake and Intracellular Localization Studies using In Vitro Cell Models

The ability of a compound to exert an intracellular effect is dependent on its capacity to cross the cell membrane. For a small molecule like this compound, several mechanisms of cellular uptake are possible:

Passive Diffusion: Small, relatively lipophilic molecules can diffuse across the lipid bilayer of the cell membrane, driven by a concentration gradient. The methylhexane backbone of the compound contributes to its lipophilicity.

Facilitated Diffusion: The compound might be recognized by membrane transporter proteins that facilitate its entry into the cell.

Active Transport: If the compound is structurally similar to an endogenous molecule, it could be actively transported into the cell by specific transporters, a process that requires energy.

Once inside the cell, its intracellular localization would be determined by its physicochemical properties. The presence of polar amino and hydroxyl groups suggests some solubility in the aqueous environment of the cytoplasm. scbt.com However, the hydrophobic alkyl chain could also lead to an affinity for lipid-rich environments, such as cellular membranes or the interior of lipid droplets. mdpi.com

Investigation of Biotransformation Pathways and Metabolite Identification in Model Organisms or In Vitro Systems

Biotransformation, or metabolism, is the process by which organisms chemically modify foreign compounds (xenobiotics). For aliphatic amino alcohols, several metabolic pathways are plausible, primarily involving oxidation and conjugation reactions. nih.gov

In vitro systems, such as liver microsomes or cytosolic fractions, are often used to study these pathways. nih.gov

| Metabolic Phase | Potential Reaction | Enzyme Family | Potential Metabolite |

| Phase I | Oxidation of the primary alcohol | Alcohol Dehydrogenase (ADH), Aldehyde Dehydrogenase (ALDH) | The corresponding carboxylic acid. nih.gov |

| Phase I | Hydroxylation of the alkyl chain | Cytochrome P450 (CYP) enzymes | A diol derivative. |

| Phase II | Conjugation of the hydroxyl group | Sulfotransferases (SULTs) | A sulfate (B86663) conjugate. jove.com |

| Phase II | Conjugation of the amino group | N-acetyltransferases (NATs) | An N-acetylated derivative. nih.gov |

The identification of these metabolites is typically carried out using analytical techniques such as mass spectrometry coupled with liquid chromatography (LC-MS).

Mechanism of Action Studies in Defined Biological Systems (e.g., Antimicrobial, Neuroprotective)

Amino acid-based and amino alcohol compounds have been investigated for a range of biological activities, including antimicrobial and neuroprotective effects. nih.gov

Antimicrobial Mechanisms: The antimicrobial action of some amino alcohols is thought to involve the disruption of bacterial cell membranes. Their amphipathic nature, with a polar head (amino and hydroxyl groups) and a nonpolar tail (alkyl chain), allows them to insert into the lipid bilayer, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. nih.govresearchgate.net

Neuroprotective Mechanisms: The potential neuroprotective effects of amino alcohols could be mediated through their interaction with neurotransmitter receptors. For example, modulation of inhibitory GABAA receptors or excitatory NMDA receptors can influence neuronal excitability and protect against excitotoxicity. nih.govnih.gov The general ability of alcohols to modulate these receptors is well-documented. nih.govnih.gov

Advanced Analytical Methodologies for Research Characterization and Monitoring

Spectroscopic Techniques for Conformational Analysis and Advanced Structural Elucidation

Spectroscopic methods are powerful tools for probing the intricate structural details of 1-Amino-3-methylhexan-2-ol. Techniques such as 2D Nuclear Magnetic Resonance (NMR), chiral Circular Dichroism (CD), Optical Rotatory Dispersion (ORD), and vibrational spectroscopy provide complementary information regarding the molecule's connectivity, conformation, and stereochemistry.

2D NMR Spectroscopy: Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in the complete assignment of proton (¹H) and carbon (¹³C) signals. wikipedia.orgyoutube.comsdsu.edu The COSY experiment reveals proton-proton coupling networks, allowing for the establishment of through-bond connectivity within the molecule. researchgate.netcreative-biostructure.com HSQC correlates directly bonded proton and carbon atoms, while HMBC provides information on longer-range (2-3 bond) correlations, which is crucial for piecing together the carbon skeleton and identifying the positions of functional groups. youtube.comcreative-biostructure.com For amino alcohols, these techniques are vital for distinguishing between isomeric forms and confirming the precise arrangement of the amino and hydroxyl moieties.

Chiral CD/ORD Spectroscopy: Circular dichroism and optical rotatory dispersion are chiroptical techniques that provide information about the stereochemistry of chiral molecules like this compound. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. rsc.orgacs.orgnih.gov The resulting spectra are highly sensitive to the molecule's three-dimensional structure and can be used to determine the absolute configuration of its stereocenters. rsc.org In the study of amino alcohols, induced CD spectroscopy, where an achiral chromophore complexes with the chiral analyte, can be a powerful tool for assigning stereochemistry without the need for chemical derivatization. rsc.orgnih.govacs.org

Vibrational Spectroscopy: Fourier-transform infrared (FTIR) and Raman spectroscopy are valuable for investigating the conformational properties of molecules. nih.govnih.govrsc.org The vibrational frequencies of specific functional groups, such as the O-H and N-H stretching bands, are sensitive to intramolecular hydrogen bonding, which plays a significant role in dictating the preferred conformation of amino alcohols. youtube.com By comparing experimental spectra with theoretical calculations, researchers can gain insights into the stable conformers of this compound in different environments. nih.gov

Table 1: Spectroscopic Methods for Structural Elucidation of Amino Alcohols

| Technique | Information Obtained | Relevance for this compound |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Through-bond connectivity, ¹H-¹³C correlations | Unambiguous assignment of all proton and carbon signals, confirmation of isomeric structure. wikipedia.orgyoutube.comsdsu.eduresearchgate.netcreative-biostructure.com |

| Chiral CD/ORD | Absolute configuration, stereochemical information | Determination of the enantiomeric form (e.g., (2R,3S) vs. (2S,3R)) and assessment of enantiomeric purity. rsc.orgacs.orgnih.govacs.org |

| Vibrational Spectroscopy (FTIR, Raman) | Conformational analysis, intramolecular interactions | Identification of stable conformers based on hydrogen bonding patterns between the amino and hydroxyl groups. nih.govnih.govrsc.orgyoutube.com |

High-Resolution Mass Spectrometry for Reaction Monitoring and Metabolite Profiling in Research Samples

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of this compound, offering exceptional mass accuracy and sensitivity. This enables the precise determination of its elemental composition and facilitates its identification in complex mixtures.

Reaction Monitoring: In a research context, HRMS is invaluable for monitoring the progress of chemical reactions involving this compound. By analyzing small aliquots of the reaction mixture over time, researchers can track the consumption of reactants and the formation of products, leading to optimized reaction conditions. The high mass accuracy of techniques like time-of-flight (TOF) and Orbitrap mass spectrometry allows for the confident identification of intermediates and byproducts.

Metabolite Profiling: When studying the metabolic fate of this compound in biological research samples, LC-MS-based metabolomics is the method of choice. researchgate.netnih.gov HRMS coupled with liquid chromatography (LC-HRMS) can detect and identify potential metabolites, even at trace levels. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) experiments, where precursor ions are fragmented, provide structural information that is crucial for the tentative identification of metabolites. nih.govnih.govunito.it The fragmentation patterns of protonated amino acids and their derivatives have been extensively studied and can serve as a basis for interpreting the spectra of this compound and its metabolites. nih.govmdpi.com

Table 2: High-Resolution Mass Spectrometry in the Analysis of Amino Alcohols

| Application | Technique | Key Advantages |

|---|---|---|

| Reaction Monitoring | LC-HRMS (TOF, Orbitrap) | High mass accuracy for unambiguous identification of reactants, products, and intermediates. |

| Metabolite Profiling | LC-HRMS/MS | High sensitivity for detecting trace-level metabolites and structural elucidation through fragmentation analysis. nih.govnih.govunito.it |

Chromatographic Separations for Enantiomeric Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are essential for the separation and quantification of this compound, particularly for assessing its enantiomeric purity and analyzing it within complex matrices.

Chiral HPLC: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for separating the enantiomers of chiral compounds. nih.govscas.co.jpacs.org For amino alcohols, polysaccharide-based CSPs are often effective. nih.gov The separation can be optimized by adjusting the mobile phase composition, temperature, and flow rate. nih.gov Derivatization of the amino alcohol with a fluorescent tag can enhance detection sensitivity. nih.gov

GC-MS and GCxGC: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. gcms.czresearchgate.net Due to the polar nature of amino alcohols, derivatization is typically required to increase their volatility and improve their chromatographic behavior. gcms.czsigmaaldrich.com Common derivatizing agents include silylating reagents. sigmaaldrich.com The resulting mass spectra provide a fingerprint for identification. For highly complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power by employing two columns with different selectivities. sepsolve.comnih.govchemistry-matters.comlabrulez.combirmingham.ac.uk This technique is particularly useful for resolving co-eluting compounds and identifying trace components in a complex matrix. chemistry-matters.comlabrulez.com

Table 3: Chromatographic Methods for the Analysis of this compound

| Technique | Primary Application | Key Considerations |

|---|---|---|

| Chiral HPLC | Enantiomeric purity assessment | Selection of appropriate chiral stationary phase and mobile phase optimization are critical for resolution. nih.govscas.co.jp |

| GC-MS | Quantification and identification in simple to moderately complex mixtures | Derivatization is usually necessary to improve volatility and chromatographic peak shape. gcms.czsigmaaldrich.comnih.govresearchgate.net |

| GCxGC-MS | Analysis of highly complex mixtures | Provides superior separation power for resolving isomeric and isobaric interferences. sepsolve.comnih.govchemistry-matters.comlabrulez.combirmingham.ac.uk |

Development of Microfluidic and Miniaturized Analytical Platforms for Academic Research

The development of microfluidic and miniaturized analytical platforms, often referred to as "lab-on-a-chip" technology, offers several advantages for academic research, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. acs.org

For the analysis of amino alcohols and other chiral compounds, microfluidic devices can be designed to perform enantioselective separations, often using capillary electrophoresis (CE) with a chiral selector added to the running buffer. acs.org These miniaturized systems can achieve very rapid separations. acs.org The integration of different analytical steps, such as derivatization, separation, and detection, onto a single chip is an active area of research that promises to further streamline the analysis of compounds like this compound. acs.org

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Discovery

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery of new molecules. For amino alcohols like 1-Amino-3-methylhexan-2-ol, AI and machine learning (ML) offer powerful tools to navigate the vast chemical space and accelerate the design-build-test-learn cycle. mdpi.comnih.gov

Domain-aware AI can be employed to build scalable and explainable discovery systems. mdpi.comosti.gov These systems can integrate data from various sources to generate new molecular hypotheses and intelligently search for compounds with desired properties. mdpi.com For instance, generative models can design novel amino alcohol structures, while predictive models can estimate their physicochemical and biological properties before synthesis, significantly reducing the time and cost of discovery. nih.govresearchgate.net

Key applications of AI/ML in the context of amino alcohol research include:

De Novo Design: Using generative adversarial networks (GANs) or variational autoencoders (VAEs), novel amino alcohol structures that are synthetically feasible and possess optimized properties can be designed. nih.gov

Property Prediction: Deep learning models can predict absorption, distribution, metabolism, and excretion (ADME/T) properties, as well as target-specific bioactivity, from a molecule's structure alone. nih.gov

Synthesis Planning: AI tools can devise and optimize synthetic routes, suggesting reaction conditions and predicting potential yields, thereby streamlining the production of new derivatives. mdpi.com

The synergistic use of these AI components in a closed-loop system, which iteratively refines molecular designs based on computational and experimental feedback, holds immense promise for accelerating therapeutic design. mdpi.comnih.govosti.gov

Table 1: Application of AI/ML Models in Amino Alcohol Research

| AI/ML Model Type | Application Area | Potential Impact on Amino Alcohol Research |

|---|---|---|

| Generative Models (e.g., VAEs, GANs) | De Novo Molecular Design | Creation of novel this compound analogs with tailored properties. |

| Predictive Models (e.g., CNN, Graph Neural Networks) | Property Prediction (ADME/T, Bioactivity) | Prioritization of candidates for synthesis, reducing late-stage failures. nih.gov |

| Retrosynthesis Algorithms | Synthetic Route Planning | Accelerating the discovery of efficient and novel synthetic pathways. mdpi.com |

| Active Learning | Experiment Design | Intelligently selecting the most informative compounds to synthesize and test next. mdpi.com |

Exploration of Novel Synthetic Methodologies and Catalyst Development for Amino Alcohols

While traditional methods for synthesizing vicinal amino alcohols, such as the ring-opening of epoxides, are well-established, they often have limitations. openaccessjournals.comresearchgate.net Modern organic synthesis is focused on developing more efficient, selective, and sustainable methods.

Recent breakthroughs offer exciting new routes to chiral amino alcohols:

Catalytic Asymmetric Synthesis: Novel catalytic systems are enabling highly selective synthesis. For example, chromium-catalyzed asymmetric cross-coupling between aldehydes and imines provides a modular route to chiral β-amino alcohols. westlake.edu.cn Similarly, copper-catalyzed reductive coupling allows for the enantioselective addition of N-substituted allyl groups to ketones. nih.gov

Radical C-H Amination: A multi-catalytic strategy combining a photocatalyst with a chiral copper catalyst has been developed for the enantioselective and regioselective radical C-H amination of abundant alcohol starting materials. nih.gov This method overcomes the challenge of selectively functionalizing the typically less reactive β-C–H bond. nih.gov

Electrocatalysis: A streamlined, electrocatalytic approach using a serine-derived chiral carboxylic acid enables the stereoselective and chemoselective synthesis of diverse amino alcohols, avoiding harsh reagents like organolithium compounds. researchgate.net

Photoredox Catalysis: Dual catalytic systems combining chromium with a photoredox catalyst can generate α-amino carbanion equivalents in situ, which then react with carbonyls to form protected 1,2-amino alcohols. acs.org Visible-light photocatalysis using organic dyes like eosin (B541160) Y also provides a green and mild method for amino alcohol synthesis. rsc.orgrsc.org

These advanced methodologies not only provide more direct access to complex amino alcohols but also expand the scope of achievable molecular architectures.

Table 2: Comparison of Synthetic Methodologies for Vicinal Amino Alcohols

| Methodology | Key Features | Advantages | Relevant Catalysts/Reagents |

|---|---|---|---|

| Traditional Epoxide Ring-Opening | Nucleophilic attack of an amine on an epoxide. openaccessjournals.comresearchgate.net | Well-established, straightforward for some substrates. | Amines, Lewis Acids |

| Cr-Catalyzed Cross-Coupling | Asymmetric coupling of aldehydes and imines. westlake.edu.cn | High enantioselectivity, modular. westlake.edu.cn | Chromium complexes, Chiral ligands |

| Radical C-H Amination | Intramolecular 1,5-hydrogen atom transfer (HAT). nih.gov | Uses abundant alcohol feedstocks, high regio- and enantioselectivity. nih.gov | Iridium photocatalyst, Chiral Copper catalyst nih.gov |

| Electrocatalytic Coupling | Decarboxylative transformation of chiral amino acids. researchgate.net | Avoids harsh reagents, modular, stereoselective. researchgate.net | Serine-derived acids |

| Photoredox Catalysis | Visible-light-induced radical coupling. acs.orgrsc.orgrsc.org | Mild conditions, green (uses light), high functional group tolerance. acs.orgrsc.org | Cr/Photoredox dual systems, Eosin Y acs.orgrsc.org |

Expansion of Biological Target Exploration and Mechanistic Elucidation Beyond Current Scope

The 1,2-amino alcohol motif is a privileged structure found in numerous FDA-approved drugs and natural products. acs.org While their roles in inhibiting enzymes like proteases are known, the full spectrum of their biological targets remains largely unexplored. researchgate.netsigmaaldrich.com Future research will focus on identifying new protein binding partners and elucidating the mechanisms through which these compounds exert their effects.

Modern drug discovery employs integrated platforms to de-orphanize novel compounds. An untargeted approach, combining diversity-oriented synthesis with phenotypic screening, can identify compounds with interesting biological activity. acs.org Subsequently, a combination of inverse virtual screening, bioinformatics, and omics technologies can predict and validate the biological targets of these hits. acs.org

For a compound like this compound, this could involve:

Phenotypic Screening: Assessing the compound's effect across a wide range of cell-based assays to identify unexpected biological activities.

Target Identification: Using computational tools like inverse docking to screen the compound against libraries of protein structures to predict potential binding partners. acs.org

Mechanism of Action Studies: Investigating how the compound modulates the function of identified targets. For example, many small alcohols are known to act on ligand-gated ion channels, such as GABA-A and glycine (B1666218) receptors, by binding within transmembrane domains and allosterically modulating their function. nih.govnih.gov Detailed structural and functional studies could reveal if amino alcohols share similar mechanisms.

This comprehensive approach allows for the discovery of entirely new therapeutic applications for amino alcohol scaffolds, moving beyond their traditionally recognized roles.

Sustainable and Scalable Production Methodologies for Research Materials

As new applications for amino alcohols are discovered, the demand for sustainable and scalable production methods for research and development will increase. Green chemistry principles are becoming central to chemical synthesis, aiming to reduce environmental impact and cost. uv.es

Future production of this compound and its analogs will likely leverage several key strategies:

Biocatalysis: The use of enzymes, such as engineered amine dehydrogenases (AmDHs), offers a highly selective and environmentally benign route. AmDHs can catalyze the reductive amination of α-hydroxy ketones to produce (S)-configured vicinal amino alcohols with excellent conversion and enantiomeric excess. acs.org

Use of Sustainable Solvents and Reagents: Methodologies that utilize water as a solvent are highly desirable. rsc.orguv.es Visible-light photoredox catalysis, for example, has been successfully demonstrated in water for the synthesis of 1,2-amino alcohols from amino acids and carbonyl compounds. rsc.org

Heterogeneous Catalysis: Developing robust, heterogeneous catalysts that can be easily recovered and reused is a key goal for industrial applicability. uv.es This avoids the cost and instability associated with many homogeneous catalysts. uv.es

Renewable Feedstocks: Research into using sustainable carbon sources, such as glycerol (B35011) or sugars derived from cellulosic biomass, instead of conventional petroleum-based starting materials, is crucial for long-term sustainability. nih.gov

By embracing these green and scalable technologies, the chemical community can ensure that the exploration of novel amino alcohols is both scientifically advanced and environmentally responsible.

Q & A

Q. Optimization Tips :

- Use chiral auxiliaries (e.g., (R)-BINAP ligands) to enhance enantioselectivity in asymmetric synthesis .

- Monitor reaction progress via TLC or GC-MS to isolate intermediates and minimize byproducts.

Advanced Question: How does stereochemistry influence the biological activity of this compound, and what analytical methods validate enantiomeric purity?

Methodological Answer :

The R and S enantiomers of this compound exhibit distinct interactions with enzymes or receptors. For example:

- The (R)-enantiomer may act as a ligand for GABA receptors due to spatial compatibility with binding pockets, while the (S)-enantiomer shows reduced affinity .

Q. Validation Methods :

- Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) using hexane:isopropanol (90:10) mobile phase.

- Polarimetry to measure optical rotation (e.g., [α]D²⁵ = +12° for R-enantiomer).

- X-ray crystallography to confirm absolute configuration when co-crystallized with target proteins .

Basic Question: What are the primary oxidation products of this compound, and which reagents are most effective?

Methodological Answer :

Oxidation of the hydroxyl group yields ketones or aldehydes:

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C, 2 hrs | 3-Methylhexan-2-one |

| CrO₃ (Jones reagent) | Acetone, 0°C, 30 min | 3-Methylhexanal |

Q. Key Considerations :

- Selectivity : CrO₃ favors aldehyde formation in non-aqueous solvents, while KMnO₄ produces ketones in acidic media .

- Side reactions : Over-oxidation to carboxylic acids can occur with excess reagent; monitor via FT-IR (loss of -OH stretch at 3300 cm⁻¹) .

Advanced Question: How can this compound be used to study enzyme inhibition mechanisms?

Methodological Answer :

The compound’s amino and hydroxyl groups enable coordination with metalloenzymes (e.g., alcohol dehydrogenases ):

- Kinetic assays : Pre-incubate the enzyme with this compound (0.1–10 mM) and measure NAD⁺/NADH turnover at 340 nm. A decrease in Vmax suggests competitive inhibition .

- Docking simulations : Use AutoDock Vina to model interactions between the compound’s stereoisomers and the enzyme’s active site. Validate with site-directed mutagenesis (e.g., replacing His67 with Ala to disrupt hydrogen bonding) .

Basic Question: What analytical techniques are recommended for characterizing this compound in complex mixtures?

Q. Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) shows characteristic signals: δ 1.2 ppm (CH₃, triplet), δ 3.6 ppm (-OH, broad), δ 2.9 ppm (-NH₂, singlet) .

- Mass Spectrometry : ESI-MS in positive ion mode ([M+H]⁺ = 132.2 m/z) confirms molecular weight.

- HPLC : Reverse-phase C18 column with UV detection at 210 nm; retention time ~8.2 min .

Advanced Question: How do structural modifications (e.g., branching, substituents) alter the compound’s physicochemical properties?

Methodological Answer :

Comparative studies with analogs reveal:

| Modification | Effect | Example |

|---|---|---|

| Branching at C3 | Increased lipophilicity (logP +0.5) | 1-Amino-3,3-dimethylhexan-2-ol |

| Phenyl substitution | Enhanced π-π stacking with aromatic residues in proteins | 1-Amino-3-(2-methylphenyl)propan-2-ol |

Q. Methodology :

- Calculate logP via ChemDraw or experimental shake-flask method.

- Test solubility in PBS (pH 7.4) using nephelometry; branched derivatives show lower aqueous solubility .

Basic Question: What safety precautions are required when handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles (skin/eye irritation reported in analogs ).

- Ventilation : Use fume hoods during synthesis; amine vapors may cause respiratory distress.

- Spill Management : Neutralize with citric acid (5% w/v) and absorb with vermiculite .

Advanced Question: How can isotopic labeling (e.g., ¹³C, ¹⁵N) of this compound aid in metabolic pathway tracing?

Q. Methodological Answer :

- Synthesis : Introduce ¹⁵N via reaction with ¹⁵NH₃ under high-pressure hydrogenation.

- Applications :

- Track incorporation into biogenic amines (e.g., serotonin) using LC-MS/MS.

- Study hepatic metabolism in rodent models; isotopic enrichment in urine samples quantifies excretion rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.